molecular formula C9H18N4 B15273754 1-(2-Dimethylamino-ethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine

1-(2-Dimethylamino-ethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine

Katalognummer: B15273754
Molekulargewicht: 182.27 g/mol
InChI-Schlüssel: BYRCNZWGKWXCLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Dimethylamino-ethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine is a chemical compound with a unique structure that includes a pyrazole ring substituted with dimethylamino and ethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Dimethylamino-ethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-dimethylaminoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Dimethylamino-ethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(2-Dimethylamino-ethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of 1-(2-Dimethylamino-ethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • 2-(Dimethylamino)ethyl methacrylate
  • N,N-Dimethyl-1H-pyrazole
  • 3,5-Dimethyl-1H-pyrazole

Comparison: 1-(2-Dimethylamino-ethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine is unique due to the presence of both dimethylamino and ethyl groups on the pyrazole ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the dimethylamino group can enhance the compound’s solubility and reactivity, making it more versatile for various applications.

Eigenschaften

Molekularformel

C9H18N4

Molekulargewicht

182.27 g/mol

IUPAC-Name

1-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C9H18N4/c1-7-9(10)8(2)13(11-7)6-5-12(3)4/h5-6,10H2,1-4H3

InChI-Schlüssel

BYRCNZWGKWXCLG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1CCN(C)C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.